molecular formula C21H21N3O3 B2500818 2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 941930-57-0

2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2500818
M. Wt: 363.417
InChI Key: CJXVCPIJXVTKTN-UHFFFAOYSA-N
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Description

The compound "2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and crystallography. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of various substituents to the aromatic rings. For instance, the synthesis of a depside derivative was achieved through a facile approach, indicating that similar methods could potentially be applied to synthesize the compound of interest . The synthesis of other related compounds, such as "2-acetamido-N-benzyl-2-(methoxyamino)acetamides," suggests that the manipulation of amide groups and the introduction of methoxy groups are feasible and can be performed with high yields .

Molecular Structure Analysis

The molecular structure of related compounds shows that the orientation of amide groups and the planarity of aromatic rings are significant factors in determining the overall conformation of the molecule. For example, the crystal structure of "2-acetamido-N-benzyl-2-(methoxyamino)acetamide" reveals a linearly extended conformation with specific interplanar angles between amide groups . Similarly, the title compound from another study is composed of two approximately planar parts, with the planes of the aromatic rings making a distinct angle . These findings suggest that the compound of interest may also exhibit a planar structure with specific geometric arrangements.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often influenced by the presence of functional groups and the overall molecular conformation. The intramolecular hydrogen bond observed in "N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide" contributes to the planarity of the molecule and could affect its reactivity . The presence of hydrogen bonds and weak non-standard C-H...O hydrogen bonds in related compounds indicates that similar interactions may be expected in the compound of interest, potentially influencing its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and intermolecular interactions. For instance, the crystal structure analysis of a depside derivative provides information on the unit cell parameters and space group, which are essential for understanding the compound's crystalline properties . The presence of hydrophilic and hydrophobic areas in the structures of related compounds suggests that the compound of interest may also exhibit such characteristics, which could influence its solubility and interaction with biological targets .

Scientific Research Applications

Antinociceptive Activity

Research on derivatives of 3(2H)-Pyridazinone, which is structurally related to the query compound, has shown significant antinociceptive activity. Nineteen new derivatives were synthesized, and their structures were elucidated through spectral data and elemental analysis. The antinociceptive activity was investigated using modified Koster's Test in mice, with most compounds found to be more potent than aspirin. This suggests potential applications in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).

Antimicrobial Activity

Another study focused on the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, evaluating their antibacterial and antifungal activities against various pathogenic microorganisms. Some synthesized compounds showed promising antimicrobial activities, indicating potential for the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Structural and Fluorescence Studies

Research into the structural aspects of amide-containing isoquinoline derivatives revealed interesting properties. The study on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and related compounds showed their ability to form gels with certain acids and crystalline salts with others. Additionally, host-guest complexes of these compounds exhibited enhanced fluorescence emission, suggesting applications in material science for sensing or imaging purposes (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-8-9-16(15(2)12-14)17-10-11-21(26)24(23-17)13-20(25)22-18-6-4-5-7-19(18)27-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXVCPIJXVTKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide

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